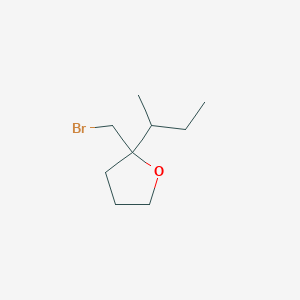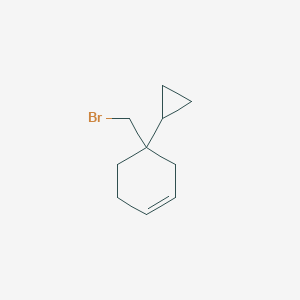
4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol is a compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-methylthiophene-2-carbaldehyde with a suitable amine under reductive amination conditions . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, where the reaction is carried out in continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted thiophene derivatives .
Applications De Recherche Scientifique
4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A basic five-membered heteroaromatic ring containing sulfur.
2-Aminothiophene: A thiophene derivative with an amino group at the 2-position.
5-Methylthiophene-2-carbaldehyde: A thiophene derivative with a methyl group and an aldehyde group.
Uniqueness
4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H17NOS |
|---|---|
Poids moléculaire |
199.32 g/mol |
Nom IUPAC |
4-amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol |
InChI |
InChI=1S/C10H17NOS/c1-7(6-11)10(3,12)9-5-4-8(2)13-9/h4-5,7,12H,6,11H2,1-3H3 |
Clé InChI |
ZPTKZRQQSXEGNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C(C)(C(C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)

![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)



![(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)


